N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrrolidine ring and functional groups that may contribute to its biological activity.
This compound is classified as an amide due to the presence of the carboxamide functional group. It can be sourced from chemical suppliers specializing in synthetic organic compounds, such as BenchChem and PubChem, where detailed information about its structure and properties is available .
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves several key steps:
The molecular structure of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide can be described using its IUPAC name and InChI string:
InChI=1S/C20H20N2O4/c1-15(23)22-17-11-9-16(10-12-17)20(24)21-13-5-6-14-26-19-8-4-3-7-18(19)25-2/h3-4,7-12H,13-14H2,1-2H3,(H,21,24)(H,22,23) .This structure reveals a complex arrangement that includes both aromatic and aliphatic components, contributing to its potential reactivity and biological activity.
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:
These reactions highlight its versatility in synthetic organic chemistry.
The mechanism of action for N-(4-(2-methoxyphenoxy)but-2-yn-1-yll)-1-methyl -5 -oxopyrrolidine -3-carboxamide likely involves interactions with specific biological targets such as enzymes or receptors. This interaction may modulate their activity, potentially leading to therapeutic effects. The precise molecular pathways remain to be fully elucidated but may involve enzyme inhibition or receptor antagonism related to its structural features .
The physical properties of N-(4-(2-methoxyphenoxy)but -2 -yn -1 -yl)-1-methyl -5 -oxopyrrolidine -3 -carboxamide include:
| Property | Value |
|---|---|
| Molecular Weight | 352.38 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white solid |
Chemical properties include stability under normal conditions but may vary depending on specific reaction environments .
N-(4-(2-methoxyphenoxy)but -2 -yn -1 -yl)-1-methyl -5 -oxopyrrolidine -3 -carboxamide has potential applications in several areas:
These applications underscore its importance in both academic research and industrial settings.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7